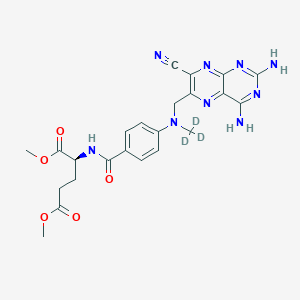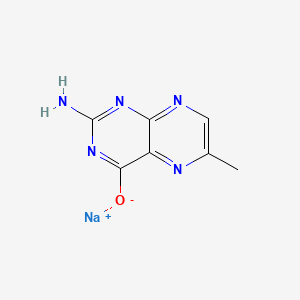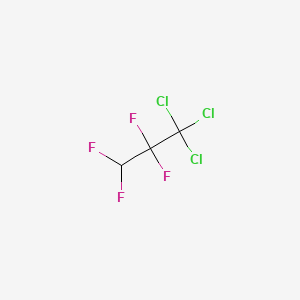
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane
描述
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane is a halogenated hydrocarbon with the molecular formula C₃HCl₃F₄. This compound is known for its unique chemical properties, making it valuable in various industrial and scientific applications. It is a colorless liquid at room temperature and is primarily used as an intermediate in the synthesis of other chemicals.
准备方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane can be synthesized through the fluorination of chlorinated hydrocarbons. One common method involves the reaction of this compound with hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction typically occurs at elevated temperatures and pressures to ensure complete fluorination.
Industrial Production Methods: Industrial production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.
化学反应分析
Types of Reactions: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: It can be reduced to form less chlorinated or fluorinated derivatives using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding acids or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia are commonly used under mild to moderate conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of fluorinated alcohols or amines.
Reduction: Formation of partially fluorinated hydrocarbons.
Oxidation: Formation of fluorinated carboxylic acids or alcohols.
科学研究应用
1,1,1-Trichloro-2,2,3,3-tetrafluoropropane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Utilized in biochemical assays and as a solvent for extracting biological compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique solubility properties.
Industry: Used in the production of refrigerants, propellants, and as an intermediate in the synthesis of other fluorinated compounds.
作用机制
The mechanism by which 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane exerts its effects depends on the specific application. In chemical reactions, it acts as a source of fluorine or chlorine atoms, facilitating various substitution and addition reactions. The molecular targets and pathways involved include:
Nucleophilic Attack: The chlorine atoms in the compound are susceptible to nucleophilic attack, leading to substitution reactions.
Reductive Elimination: The compound can undergo reductive elimination to form less chlorinated or fluorinated products.
相似化合物的比较
- 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane
- 1,1,2-Trichloro-1,2,2-trifluoroethane
- 2,2,3,3-Tetrafluoro-1-propanol
Comparison: 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to 1,1,1,3-Tetrachloro-2,2,3,3-tetrafluoropropane, it has one less chlorine atom, making it less reactive in certain substitution reactions. Compared to 1,1,2-Trichloro-1,2,2-trifluoroethane, it has a different fluorine and chlorine distribution, affecting its boiling point and solubility. 2,2,3,3-Tetrafluoro-1-propanol, on the other hand, has a hydroxyl group, making it more polar and reactive in hydrogen bonding interactions.
属性
IUPAC Name |
1,1,1-trichloro-2,2,3,3-tetrafluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl3F4/c4-3(5,6)2(9,10)1(7)8/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPLFJPOUHWADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl3F4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075244 | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.39 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
422-51-5 | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=422-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propane, 2,2,3,3-tetrafluoro-1,1,1-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000422515 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,1-Trichloro-2,2,3,3-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


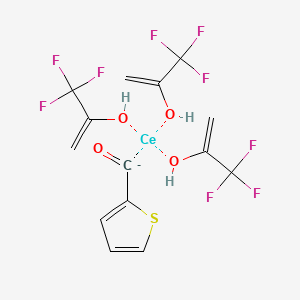
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B15290112.png)


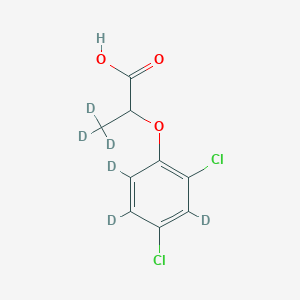
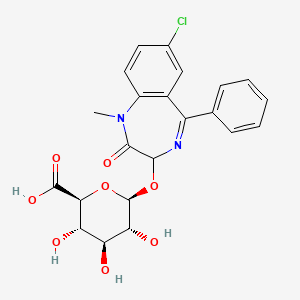
![6-{[3-(Trifluoromethyl)phenyl]sulfonyl}-2,4-quinazolinediamine](/img/structure/B15290151.png)
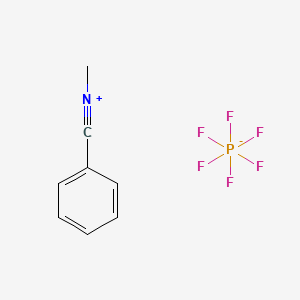

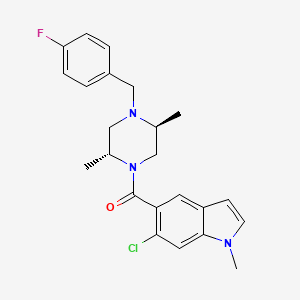
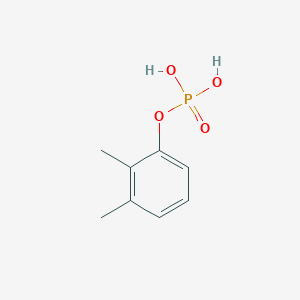
![Perfluorobicyclo[2.2.0]hexa-2,5-diene](/img/structure/B15290164.png)
